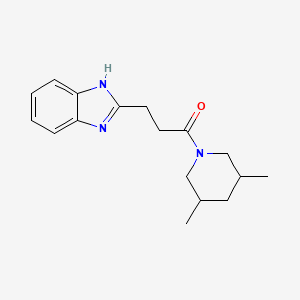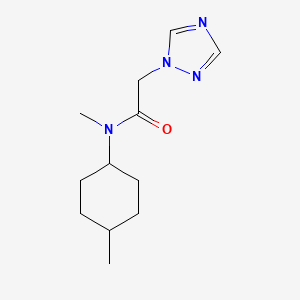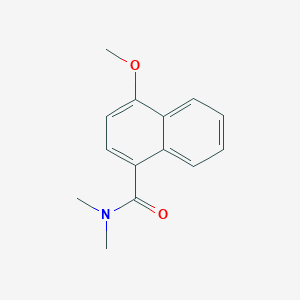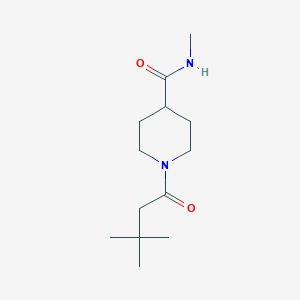
3-(1H-benzimidazol-2-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BDP or BDP-1, and it is a potent inhibitor of protein-protein interactions.
Mécanisme D'action
BDP-1 works by binding to the hydrophobic pocket of MDM2, which prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which in turn induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
BDP-1 has been shown to have several biochemical and physiological effects, including the inhibition of MDM2-p53 interaction, induction of apoptosis, and inhibition of cancer cell growth. It has also been shown to have low toxicity and high selectivity towards cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BDP-1 in lab experiments is its high selectivity towards cancer cells, which reduces the risk of off-target effects. However, one limitation of using BDP-1 is its low solubility, which can affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the research and development of BDP-1. One potential direction is to improve the solubility of BDP-1 to increase its efficacy in lab experiments. Another direction is to explore the use of BDP-1 in combination with other cancer therapies to enhance its anti-cancer effects. Additionally, further research is needed to determine the potential of BDP-1 in the treatment of other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of BDP-1 involves several steps, including the condensation of 2-amino-benzimidazole and 3,5-dimethylpiperidin-1-one, followed by N-alkylation with 1-bromo-3-chloropropane. The resulting product is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
BDP-1 has been extensively used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the interaction between MDM2 and p53, which is a crucial protein-protein interaction involved in the regulation of the cell cycle. BDP-1 has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-9-13(2)11-20(10-12)17(21)8-7-16-18-14-5-3-4-6-15(14)19-16/h3-6,12-13H,7-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCWOAXONYEDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)


![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)

![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)

![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)

